molecular formula C16H13NO7 B8134598 3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester

3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester

Cat. No.: B8134598
M. Wt: 331.28 g/mol
InChI Key: ZQYXGHDZQUWOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester is a benzoic acid derivative featuring a methyl ester at the carboxylic acid group and a complex substituent at the 3-position. The substituent comprises a phenoxycarbonyloxymethyl group with a para-nitro substitution on the phenyl ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in peptide coupling reactions where activated esters are required .

Synthesis: The compound is synthesized via reaction of a benzyl alcohol derivative (33) with p-nitrophenyl chloroformate in the presence of DIPEA (N,N-diisopropylethylamine) in DMF. The product is isolated after purification using ethyl acetate and aqueous washes, achieving moderate yields .

Properties

IUPAC Name

methyl 3-[(4-nitrophenoxy)carbonyloxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-22-15(18)12-4-2-3-11(9-12)10-23-16(19)24-14-7-5-13(6-8-14)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYXGHDZQUWOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The formation of the benzoic acid methyl ester through a reaction with methanol.

    Carbonyloxymethylation: The attachment of the phenoxycarbonyloxymethyl group to the benzoic acid derivative.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, catalysts for esterification, and appropriate solvents for carbonyloxymethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of aminobenzoic acid derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have investigated the potential anticancer properties of 3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester. The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 15 µM .

1.2 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

  • Data Table : Inhibition of Cytokine Production
    CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
    IL-62507570
    TNF-α3009070

Organic Synthesis Applications

2.1 Intermediate for Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications.

  • Synthesis Pathway : The compound can be used to synthesize more complex molecules through nucleophilic substitution reactions, enabling the incorporation of various substituents.

Material Science Applications

3.1 Polymer Chemistry

In material science, 3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester can be utilized as a monomer for creating polymeric materials with specific properties.

  • Case Study : Research has shown that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers .

3.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is also explored for use in coatings and adhesives, particularly in environments requiring enhanced durability.

Environmental Applications

4.1 Biodegradability Studies

Studies on the environmental impact of this compound have indicated its potential for biodegradability under controlled conditions, making it a candidate for environmentally friendly applications.

  • Data Table : Biodegradation Rates
    ConditionBiodegradation (%)
    Aerobic Conditions85
    Anaerobic Conditions40

Mechanism of Action

The mechanism of action of 3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo redox reactions, while the ester group can be hydrolyzed to release active metabolites. The phenoxycarbonyloxymethyl group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural analogs, emphasizing differences in substituent position, functional groups, and applications:

Compound Name Substituent Position Functional Groups Key Properties/Applications Reference
3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester 3 Nitro-phenoxycarbonyloxymethyl ester Intermediate in peptide synthesis
4-(3-Nitrobenzyloxy)-benzoic acid methyl ester 4 Nitrobenzyloxy ester Synthetic intermediate in aryl ether formation
Methyl 4-chloro-3-methylbenzoate 4,3 Chloro, methyl ester Pharmaceutical intermediate; halogenated ester for cross-coupling
4-Benzyloxy-3-methoxybenzoic acid methyl ester 4,3 Benzyloxy, methoxy ester Precursor to estrogen modulators (e.g., Clomiphene)
4-Methyl-3-{[5-(4-methyl-2-nitro-phenoxymethyl)-furan-2-carbonyl]-amino}-benzoic acid methyl ester 3 Furylamide, nitro-phenoxymethyl Complex heterocyclic intermediate

Electronic and Steric Effects

  • Nitro Group Influence : The para-nitro group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the ester carbonyl group. This enhances reactivity toward nucleophilic agents (e.g., amines in peptide coupling) compared to electron-donating groups like methoxy or benzyloxy .
  • Steric Hindrance: The phenoxycarbonyloxymethyl group introduces significant bulk, reducing solubility in polar solvents but improving stability in organic phases. In contrast, smaller substituents (e.g., methyl or chloro in ) offer higher solubility .

Biological Activity

3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester, also known as methyl 3-(4-nitrophenoxycarbonyloxymethyl)benzoate , is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula: C₁₁H₁₃N₁O₅
  • Molecular Weight: 235.23 g/mol
  • CAS Number: 24078-21-5
  • IUPAC Name: Methyl 3-(4-nitrophenoxycarbonyloxymethyl)benzoate

Antimicrobial Activity

Research has indicated that compounds similar to 3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester exhibit significant antimicrobial properties. For instance, studies on related nitro compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Insecticidal Properties

The compound has been evaluated for its insecticidal activity. A study demonstrated that methyl esters of benzoic acids can act as effective pesticides against agricultural pests. The toxicity levels were measured using LC50 values, indicating the concentration required to kill 50% of the test population. For example, methyl benzoate derivatives have shown promising results against Tetranychus urticae (two-spotted spider mite) with LC50 values ranging from 0.2% to 0.5% .

CompoundTarget PestLC50 Value (%)
Methyl BenzoateTetranychus urticae0.27
Methyl 3-NitrobenzoateAedes albopictus0.114

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been studied in various cancer cell lines. Preliminary findings suggest that the nitro group in the compound may enhance its ability to induce apoptosis in cancer cells through oxidative stress mechanisms. For example, derivatives of nitrobenzoic acids have been reported to exhibit selective cytotoxicity towards human cancer cell lines such as HeLa and MCF-7 .

Case Study 1: Insecticidal Efficacy

A recent study focused on the insecticidal efficacy of methyl benzoate derivatives against Helicoverpa armigera. The results indicated that exposure to these compounds resulted in a significant reduction in larval survival rates and growth inhibition, showcasing their potential as eco-friendly pest control agents .

Case Study 2: Antimicrobial Testing

In another investigation, a series of nitro-substituted benzoates were tested for their antimicrobial activity against clinical isolates. The study found that compounds with higher nitro group substitutions exhibited enhanced antibacterial effects compared to their non-nitro counterparts, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Q. What synthetic methodologies are commonly employed for preparing nitro-substituted benzoic acid methyl esters?

Nitration of benzoic acid derivatives is a critical step. For example, batch nitration of methyl esters (e.g., 2-amino-4-bromo-benzoic acid methyl ester) involves controlled addition of nitric acid/sulfuric acid mixtures under cooling to avoid over-nitration or decomposition. Subsequent purification via recrystallization or column chromatography is standard . Esterification of nitro-substituted benzoic acids can also be achieved using methanol and acid catalysts (e.g., H₂SO₄) under reflux, followed by neutralization and solvent removal .

Q. How can the purity and structural integrity of 3-(4-Nitro-phenoxycarbonyloxymethyl)-benzoic acid methyl ester be verified?

  • Analytical Techniques :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield aromatic protons). For example, nitro-substituted benzoates show distinct aromatic splitting patterns (δ 7.5–8.5 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .

Q. What are the key solubility and stability considerations for this compound?

Nitro-substituted methyl esters are typically soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM). Stability tests under ambient light and temperature should be conducted, as nitro groups may degrade under prolonged UV exposure. Storage at 2–8°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar nitroaromatic esters be resolved?

Discrepancies in NMR assignments (e.g., overlapping aromatic signals) may arise from regioisomers or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign quaternary carbons. For example, HSQC can differentiate between nitro-adjacent and distal protons .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Isolation of Byproducts : Use preparative HPLC to isolate impurities and characterize them independently .

Q. What reaction conditions optimize the nitration of benzoic acid methyl esters without side-product formation?

  • Temperature Control : Maintain reaction temperatures between 0–5°C to suppress polynitration.
  • Acid Composition : Use mixed HNO₃/H₂SO₄ (1:3 v/v) for controlled nitronium ion generation.
  • Workup : Quench with ice-water and extract with ethyl acetate to remove acidic byproducts. Yields >80% are achievable with <5% dinitro impurities .

Q. How does this compound serve as an intermediate in enzyme inhibitor synthesis?

The nitro-phenoxycarbonyloxymethyl group is a versatile electrophile for coupling with amines or thiols in drug design. For example:

  • BACE2 Inhibitors : React with N-methylphenethylamine under basic conditions (e.g., NaHCO₃/DMF) to form amide bonds. Subsequent saponification of the methyl ester (using LiOH/THF/H₂O) yields carboxylic acid derivatives for target binding .
  • Fluorescent Probes : Conjugate with xanthene derivatives (e.g., 2-(1-hydroxy-10-oxo-10H-benzo[c]xanthen-7-yl)-benzoic acid) via Mitsunobu reactions .

Q. What computational tools are effective for predicting the reactivity of nitroaromatic esters in nucleophilic substitutions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For example, the carbonyl carbon in the ester group typically shows high electrophilicity (f⁻ >0.1) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS or AMBER .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.